molecular formula C17H18N4OS2 B11082802 5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11082802
M. Wt: 358.5 g/mol
InChI Key: HCJUQDHFKRZSNA-UHFFFAOYSA-N
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Description

5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent to form the thiazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolopyrimidine derivatives.

    Substitution: Various substituted thiazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and cell death. The pathways involved include the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thiazolopyridine derivatives: These compounds have a thiazole ring fused to a pyridine ring and are known for their pharmacological properties.

Uniqueness

5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the morpholine and phenyl groups, which enhance its biological activity and specificity. The combination of these functional groups with the thiazolopyrimidine core provides a distinct pharmacological profile, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

5-ethyl-7-morpholin-4-yl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H18N4OS2/c1-2-13-18-15(20-8-10-22-11-9-20)14-16(19-13)21(17(23)24-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

HCJUQDHFKRZSNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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